molecular formula C7H6Cl3N3O3 B14559599 Ethyl cyano(2,2,2-trichloro-1-isocyanatoethyl)carbamate CAS No. 61705-48-4

Ethyl cyano(2,2,2-trichloro-1-isocyanatoethyl)carbamate

Cat. No.: B14559599
CAS No.: 61705-48-4
M. Wt: 286.5 g/mol
InChI Key: IPEBMURECSWDRY-UHFFFAOYSA-N
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Description

Ethyl cyano(2,2,2-trichloro-1-isocyanatoethyl)carbamate is a complex organic compound with the molecular formula C7H7Cl3N2O2S. This compound is known for its unique chemical structure, which includes a cyano group, a trichloroisocyanatoethyl group, and a carbamate ester. It is used in various scientific research applications due to its reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl cyano(2,2,2-trichloro-1-isocyanatoethyl)carbamate typically involves the reaction of ethyl carbamate with 2,2,2-trichloroethyl isocyanate in the presence of a base. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction can be represented as follows:

Ethyl Carbamate+2,2,2-Trichloroethyl IsocyanateEthyl cyano(2,2,2-trichloro-1-isocyanatoethyl)carbamate\text{Ethyl Carbamate} + \text{2,2,2-Trichloroethyl Isocyanate} \rightarrow \text{this compound} Ethyl Carbamate+2,2,2-Trichloroethyl Isocyanate→Ethyl cyano(2,2,2-trichloro-1-isocyanatoethyl)carbamate

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

Ethyl cyano(2,2,2-trichloro-1-isocyanatoethyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into simpler derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano or isocyanato groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution with an amine may produce an amide derivative.

Scientific Research Applications

Ethyl cyano(2,2,2-trichloro-1-isocyanatoethyl)carbamate has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis to introduce cyano and isocyanato groups into molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl cyano(2,2,2-trichloro-1-isocyanatoethyl)carbamate involves its interaction with molecular targets such as enzymes or receptors. The compound’s cyano and isocyanato groups can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways, resulting in the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Ethyl carbamate: A simpler ester of carbamic acid, used in organic synthesis.

    2,2,2-Trichloroethyl isocyanate: A precursor used in the synthesis of ethyl cyano(2,2,2-trichloro-1-isocyanatoethyl)carbamate.

    Methyl carbamate: Another carbamate ester with different reactivity and applications.

Uniqueness

This compound is unique due to its combination of cyano, trichloroisocyanatoethyl, and carbamate groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific research and industrial applications where other compounds may not be suitable.

Properties

CAS No.

61705-48-4

Molecular Formula

C7H6Cl3N3O3

Molecular Weight

286.5 g/mol

IUPAC Name

ethyl N-cyano-N-(2,2,2-trichloro-1-isocyanatoethyl)carbamate

InChI

InChI=1S/C7H6Cl3N3O3/c1-2-16-6(15)13(3-11)5(12-4-14)7(8,9)10/h5H,2H2,1H3

InChI Key

IPEBMURECSWDRY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N(C#N)C(C(Cl)(Cl)Cl)N=C=O

Origin of Product

United States

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